2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine
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Overview
Description
2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine typically involves the reaction of 4,4-difluoropiperidine with a pyridine derivative. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade solvents and reagents, as well as more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine or pyridine rings.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action for 2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A simpler compound with similar structural features but lacking the pyridine ring.
2-((4-Fluoropiperidin-1-yl)methyl)pyridine: A related compound with only one fluorine atom on the piperidine ring.
Uniqueness
2-((4,4-Difluoropiperidin-1-yl)methyl)pyridine is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with biological targets or enhanced stability under certain conditions .
Properties
IUPAC Name |
2-[(4,4-difluoropiperidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)4-7-15(8-5-11)9-10-3-1-2-6-14-10/h1-3,6H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLWMIPKMKBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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